molecular formula C21H15FO3 B12905959 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 148238-44-2

3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12905959
CAS No.: 148238-44-2
M. Wt: 334.3 g/mol
InChI Key: OJORFUCIMFFMJE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-fluorophenyl and 2-hydroxy-4-methylphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use in drug development.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
  • 3-(4-Methylphenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and reactivity.

Properties

148238-44-2

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C21H15FO3/c1-13-6-11-18(19(23)12-13)21(14-7-9-15(22)10-8-14)17-5-3-2-4-16(17)20(24)25-21/h2-12,23H,1H3

InChI Key

OJORFUCIMFFMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F)O

Origin of Product

United States

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